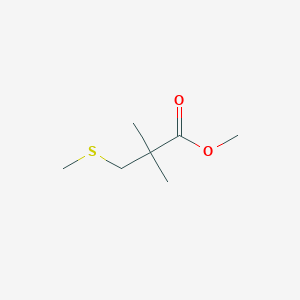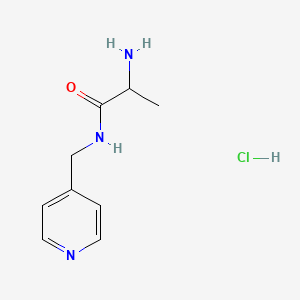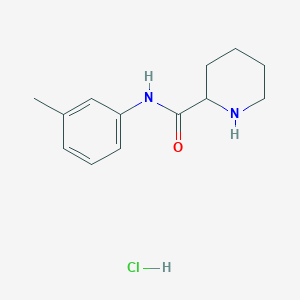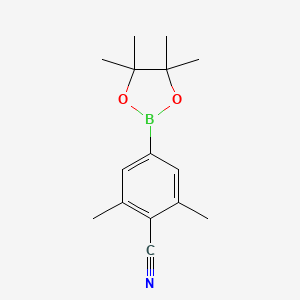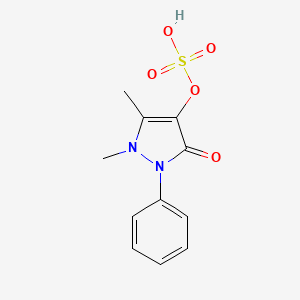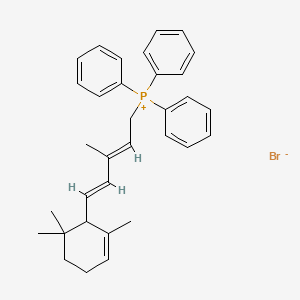
4-Hydroxy-3-methylbenzenesulfonamide
Overview
Description
4-Hydroxy-3-methylbenzenesulfonamide, also known as Methylsulfamide, is a versatile compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol. This compound has been widely studied for its unique physical and chemical properties, making it an important subject in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which 4-hydroxy-3-methylbenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the conversion of PABA to dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects several biochemical pathways. The most significant is the disruption of DNA synthesis in bacteria, as folic acid is a crucial component in the production of nucleotides, the building blocks of DNA . This disruption can lead to the cessation of bacterial growth and replication .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis and, consequently, DNA synthesis . This makes it potentially useful in the treatment of bacterial infections .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme involved in regulating pH levels in cells. The compound acts as an inhibitor of this enzyme, which can be useful in targeting cancer cells that rely on altered pH levels for survival . Additionally, this compound has been shown to interact with other sulfonamide-sensitive enzymes, contributing to its potential as an antimicrobial agent .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by inhibiting carbonic anhydrase IX, leading to changes in gene expression and disruption of cellular homeostasis . Furthermore, it has shown potential in modulating oxidative stress responses and influencing metabolic pathways related to energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within the cell . This inhibition can trigger a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, making it suitable for long-term experiments Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . Higher doses can lead to toxicity and adverse reactions, including liver and kidney damage . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX and other sulfonamide-sensitive enzymes, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways related to energy production and oxidative stress responses has been a focus of research, highlighting its potential in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm and nucleus . The compound’s activity and function may be influenced by its subcellular localization, with potential targeting signals or post-translational modifications directing it to specific organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methylphenol with chlorosulfonic acid to form 4-hydroxy-3-methylbenzenesulfonyl chloride, which is then reacted with ammonia to yield 4-Hydroxy-3-methylbenzenesulfonamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Hydroxy-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the methyl group at the 3-position.
3-Methylbenzenesulfonamide: Lacks the hydroxyl group at the 4-position.
4-Methylbenzenesulfonamide: Lacks both the hydroxyl group and the methyl group at the 3-position.
Uniqueness
4-Hydroxy-3-methylbenzenesulfonamide is unique due to the presence of both the hydroxyl group and the methyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-hydroxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHOWVWWGHBTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



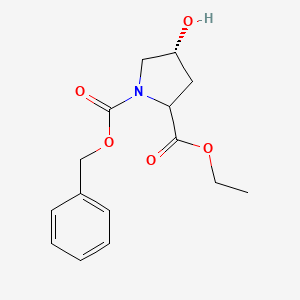
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

